Cas no 1706458-41-4 (3,4-Dichloro-5-(trifluoromethyl)benzoic acid)
3,4-Dichloro-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dichloro-5-(trifluoromethyl)benzoic acid
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- MDL: MFCD28054189
- Inchi: 1S/C8H3Cl2F3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
- InChI Key: CGVVUKYVRXMHQQ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(C(F)(F)F)=C(Cl)C(Cl)=C1
3,4-Dichloro-5-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC303153-250mg |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid |
1706458-41-4 | 97% | 250mg |
£113.00 | 2025-02-21 | |
| Apollo Scientific | PC303153-1g |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid |
1706458-41-4 | 97% | 1g |
£340.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534918-250mg |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid |
1706458-41-4 | 98% | 250mg |
¥1974 | 2023-04-10 | |
| abcr | AB404129-250mg |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid; . |
1706458-41-4 | 250mg |
€240.70 | 2025-02-17 | ||
| abcr | AB404129-1g |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid; . |
1706458-41-4 | 1g |
€643.90 | 2025-02-17 | ||
| abcr | AB404129-250 mg |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid; . |
1706458-41-4 | 250mg |
€204.00 | 2023-04-25 | ||
| abcr | AB404129-1 g |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid; . |
1706458-41-4 | 1g |
€549.00 | 2023-04-25 | ||
| 1PlusChem | 1P01FH4L-250mg |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid |
1706458-41-4 | 250mg |
$197.00 | 2024-06-19 | ||
| 1PlusChem | 1P01FH4L-1g |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid |
1706458-41-4 | 1g |
$536.00 | 2024-06-19 | ||
| A2B Chem LLC | AY00853-250mg |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid |
1706458-41-4 | 250mg |
$203.00 | 2024-04-20 |
3,4-Dichloro-5-(trifluoromethyl)benzoic acid Suppliers
3,4-Dichloro-5-(trifluoromethyl)benzoic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 3,4-Dichloro-5-(trifluoromethyl)benzoic acid
3,4-Dichloro-5-(trifluoromethyl)benzoic Acid: A Comprehensive Overview
3,4-Dichloro-5-(trifluoromethyl)benzoic acid, also known by its CAS number 1706458-41-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This benzoic acid derivative is characterized by its unique substitution pattern, featuring chlorine atoms at the 3 and 4 positions of the benzene ring and a trifluoromethyl group at the 5 position. The presence of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications.
The structure of 3,4-dichloro-5-(trifluoromethyl)benzoic acid is notable for its halogen substitution and the trifluoromethyl group, which introduces electron-withdrawing effects. These effects influence the compound's reactivity, stability, and solubility. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, particularly in drug discovery programs targeting specific receptor systems.
In terms of physical properties, this compound exhibits a melting point of approximately 220°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, with findings indicating that it remains stable under normal storage conditions but may undergo degradation under harsh acidic or basic environments.
The synthesis of 3,4-dichloro-5-(trifluoromethyl)benzoic acid typically involves a multi-step process that begins with the chlorination of a suitable aromatic precursor. Recent advancements in synthetic methodology have focused on optimizing reaction conditions to improve yield and purity. For instance, researchers have employed microwave-assisted synthesis to accelerate the reaction process while minimizing side reactions.
One of the most promising applications of this compound lies in its use as an intermediate in the development of pharmaceutical agents. Its structure provides a versatile platform for further functionalization, enabling the creation of derivatives with enhanced bioactivity. For example, studies have demonstrated that certain derivatives exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting potential utility in anti-inflammatory therapies.
In addition to its role in drug discovery, 3,4-dichloro-5-(trifluoromethyl)benzoic acid has found applications in materials science. Its ability to form stable esters and amides makes it a valuable component in the synthesis of high-performance polymers and coatings. Recent research has explored its use as a monomer in polyurethane production, where it contributes to improved mechanical properties and thermal stability.
The environmental impact of this compound has also been a topic of interest. Studies have shown that it exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is required to fully understand its behavior in different environmental compartments and its potential for bioaccumulation.
In conclusion, 3,4-dichloro-5-(trifluoromethyl)benzoic acid (CAS No. 1706458-41-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and synthetic accessibility make it an attractive candidate for further exploration in both academic and industrial settings. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the development of innovative chemical products.
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